molecular formula C13H11NO B8648968 5H-Indeno[1,2-b]pyridin-5-ol, 4-methyl- CAS No. 71960-93-5

5H-Indeno[1,2-b]pyridin-5-ol, 4-methyl-

Cat. No.: B8648968
CAS No.: 71960-93-5
M. Wt: 197.23 g/mol
InChI Key: QPDHHOPKWKFAIY-UHFFFAOYSA-N
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Description

5H-Indeno[1,2-b]pyridin-5-ol, 4-methyl- (IUPAC: 8,9-Dimethoxy-4-methyl-1H-indeno[1,2-b]pyridine-5,7-dione; RN: 111316-27-9) is a polycyclic heteroaromatic compound with the molecular formula C₁₅H₁₃NO₄ and an average mass of 271.27 g/mol . Known as darienine, it features a 4-methyl substituent and hydroxyl/methoxy groups at positions 5, 7, 8, and 7. This scaffold is structurally related to azafluorenones, which are recognized for antimicrobial, anticancer, and enzyme inhibitory activities .

Properties

CAS No.

71960-93-5

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

IUPAC Name

4-methyl-5H-indeno[1,2-b]pyridin-5-ol

InChI

InChI=1S/C13H11NO/c1-8-6-7-14-12-9-4-2-3-5-10(9)13(15)11(8)12/h2-7,13,15H,1H3

InChI Key

QPDHHOPKWKFAIY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(C3=CC=CC=C3C2=NC=C1)O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Topoisomerase Inhibition

Compounds with 2-aryl and 4-hydroxyphenyl substituents on the indenopyridine core (e.g., 2-aryl-4-(4'-hydroxyphenyl)-5H-indeno[1,2-b]pyridines) exhibit potent topoisomerase I/II inhibitory activity. For example, derivatives with thienyl or furyl groups at position 2 showed IC₅₀ values < 1 μM in human cancer cell lines (HCT15, T47D, DU145) . In contrast, the 4-methyl group in the target compound may reduce DNA-binding affinity compared to bulkier aryl substituents, as hydrophobic interactions with DNA minor grooves are critical for catalytic inhibition .

Compound Substituents Topo Inhibition (IC₅₀) Cancer Cell Activity Reference
2-(3-Trifluoromethylphenyl)-5H-indeno[1,2-b]pyridin-7-ol 2-CF₃Ph, 7-OH <1 μM DNA minor groove binding
4-Methyl-5H-indeno[1,2-b]pyridin-5-ol 4-CH₃, 5-OH Not reported Not tested

Antibacterial Activity

2-Aryl-4-imidazolyl-5H-indeno[1,2-b]pyridin-5-ones (e.g., compound 415k with a 2-furyl group) demonstrated broad-spectrum antibacterial activity, with inhibition zones of 14–15 mm against S. aureus and P. aeruginosa .

Cytotoxic and Enzyme Inhibitory Properties

2-Aryl-4-(4-hydroxyphenyl)-5H-indeno[1,2-b]pyridin-5-ones showed dual activity as cytotoxic agents (IC₅₀: 2–10 μM in leukemia cells) and carbonic anhydrase inhibitors (Kᵢ: 10–100 nM) .

Antiproliferative and Antimetastatic Effects

2-Amino-4-(phenyl)-5H-indeno[1,2-b]pyridine-3-carbonitriles (e.g., compound 10) inhibited prostate cancer cell proliferation (PC-3, LNCaP) at 10–20 μM and suppressed MMP9-mediated metastasis . The 4-methyl group in the target compound could similarly enhance metabolic stability but may lack the amino and nitrile functional groups critical for kinase or protease inhibition .

Structural and Physicochemical Comparisons

Compound (CAS) Molecular Weight Key Substituents Bioactivity Highlights Reference
4-Methyl-5H-indeno[1,2-b]pyridin-5-ol (111316-27-9) 271.27 4-CH₃, 5-OH, 8,9-OCH₃ Not reported
3-Acetyl-2-methyl-4-phenyl (100026-27-5) 313.35 2-CH₃, 3-COCH₃, 4-Ph Calcium antagonism
2-(3-CF₃Ph)-7-OH (N/A) ~370 2-CF₃Ph, 7-OH Topo IIα inhibition
415k (N/A) ~450 2-Furyl, 4-imidazolyl Antibacterial

Key Observations:

  • Electron-withdrawing groups (e.g., CF₃, Cl) enhance DNA interaction and antibacterial activity .
  • Hydroxyl and methoxy groups at positions 5, 7, 8, and 9 (as in the target compound) may confer antioxidant properties but require validation .
  • 4-Methyl substitution improves metabolic stability but may reduce target affinity compared to aryl or heteroaryl groups .

Preparation Methods

Reductive Amination and Hydroxylation

The keto group at position 5 in 4-methyl-5H-indeno[1,2-b]pyridin-5-one permits functionalization:

  • Hydroxylation : Catalytic hydrogenation (H₂/Pd-C) or borohydride reduction.

  • Oxime Formation : Reaction with hydroxylamine hydrochloride in ethanol yields oxime derivatives, which can be hydrolyzed to 5-ol.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsScalability
Acid-catalyzedHigh yields (75–92%), simple reagentsMulti-step, long reaction timesIndustrial
TBM multicomponentOne-pot, solvent-free, rapid (30 minutes)Requires oxidation stepLab-scale
PPA cyclizationRobust for aromatic systemsHarsh conditions (PPA, high temp)Pilot-scale
Post-syntheticVersatile functionalizationLow atom economySpecialized

Q & A

Q. What are the standard synthetic routes for 4-methyl-5H-indeno[1,2-b]pyridin-5-ol, and how are intermediates characterized?

The compound is typically synthesized via multicomponent reactions (MCRs) involving indene derivatives, pyridine precursors, and methylating agents. For example, spiro[indeno-pyridine] derivatives are synthesized using ethyl 5'-fluoro-1,1',2',5-tetrahydro-2-methyl-2',5-dioxospiro[4H-indeno[1,2-b]pyridine-4,3'-[3H]indole]-3-carboxylate as a key intermediate . Intermediates are characterized using HPLC for purity (>97%) and NMR (¹H/¹³C) for structural confirmation. Reaction progress is monitored via TLC with UV visualization .

Q. Which analytical techniques are recommended for assessing the purity and stability of 4-methyl-5H-indeno[1,2-b]pyridin-5-ol?

  • HPLC : Use a C18 column with ammonium acetate buffer (pH 6.5) and acetonitrile gradient elution to detect impurities (<2%) .
  • UV-Vis Spectroscopy : Monitor λmax in methanol (e.g., 270–290 nm) to confirm electronic transitions .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen atmosphere (decomposition >200°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for 4-methyl-5H-indeno[1,2-b]pyridin-5-ol?

Discrepancies in solubility (e.g., DMSO vs. water) may arise from polymorphic forms or hydration states. Methodological steps:

Powder X-Ray Diffraction (PXRD) : Compare crystalline forms.

Dynamic Light Scattering (DLS) : Analyze particle size in suspension.

Solubility Parameter Calculations : Use Hansen solubility parameters to predict solvent compatibility .

Q. What strategies optimize the reaction yield of 4-methyl-5H-indeno[1,2-b]pyridin-5-ol in multicomponent syntheses?

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts for improved regioselectivity .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining >90% yield .
  • Solvent Optimization : Use green solvents (e.g., ethanol/water mixtures) to enhance eco-compatibility without sacrificing efficiency .

Q. How can structure-activity relationship (SAR) studies guide the modification of 4-methyl-5H-indeno[1,2-b]pyridin-5-ol for anticancer applications?

  • Core Modifications : Introduce electron-withdrawing groups (e.g., -F, -Cl) at the indeno-pyridine ring to enhance DNA intercalation .
  • Side-Chain Functionalization : Attach 4-methoxyphenyl or pyrrolo[2,3-b]pyridinyl moieties to improve cellular uptake and target kinase inhibition .
  • In Silico Docking : Use AutoDock Vina to predict binding affinities against targets like topoisomerase II or EGFR .

Methodological Challenges

Q. How should researchers address instability of 4-methyl-5H-indeno[1,2-b]pyridin-5-ol under acidic conditions?

  • pH Stability Profiling : Conduct accelerated degradation studies in buffers (pH 1–10) at 40°C.
  • Protective Group Strategy : Temporarily protect the hydroxyl group with trityl or acetyl moieties during synthesis .
  • Lyophilization : Store the compound as a lyophilized powder under argon to prevent hydrolysis .

Q. What computational tools are effective for modeling the electronic properties of 4-methyl-5H-indeno[1,2-b]pyridin-5-ol?

  • DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis set to optimize geometry and calculate HOMO-LUMO gaps .
  • Molecular Dynamics (MD) : Simulate solvation effects in explicit water models using GROMACS .

Safety and Compliance

Q. What safety protocols are critical when handling 4-methyl-5H-indeno[1,2-b]pyridin-5-ol in the laboratory?

  • PPE : Wear nitrile gloves, goggles, and a lab coat.
  • Ventilation : Use fume hoods for weighing and reactions due to potential dust inhalation .
  • First Aid : For skin contact, wash with 10% ethanol/water solution; if inhaled, administer oxygen and seek medical attention .

Emerging Research Directions

Q. Can 4-methyl-5H-indeno[1,2-b]pyridin-5-ol be integrated into green chemistry frameworks?

Yes, via:

  • Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., proline derivatives) to reduce waste .
  • Solvent-Free Mechanochemistry : Use ball milling to synthesize derivatives with minimal solvent .

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